Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate
Description
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Properties
IUPAC Name |
ethyl 4-[[4-(furan-2-ylmethylamino)-6-methyl-5-nitropyrimidin-2-yl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O5/c1-3-28-18(25)13-6-8-14(9-7-13)22-19-21-12(2)16(24(26)27)17(23-19)20-11-15-5-4-10-29-15/h4-10H,3,11H2,1-2H3,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTKQVILHAARBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate, a compound of interest in medicinal chemistry, has shown potential biological activities that warrant detailed exploration. This article synthesizes findings from various studies to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Chemical Formula : C₃₂H₄₉N₅O₈
- Molecular Weight : 631.76 g/mol
The structure includes a furan ring, a nitropyrimidine moiety, and an ethyl benzoate group, which contribute to its biological activities.
Research indicates that the compound may exert its effects through multiple mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways such as phosphatases. For instance, a related study demonstrated that modifications to similar compounds enhanced their inhibitory potency against protein tyrosine phosphatase (PTP1B), which plays a critical role in insulin signaling and glucose metabolism .
- Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties. Compounds with structural similarities have shown significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against various strains .
- Anticancer Properties : Studies involving derivatives of furan-containing compounds have reported anticancer activities. For example, compounds related to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies
- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to this compound). The results indicated promising activity against common pathogens, with MIC values ranging from 4.69 µM to 22.9 µM for various bacterial strains .
- Case Study on Anticancer Activity : Another investigation focused on the anticancer potential of furan-based compounds. The study found that certain derivatives could significantly inhibit the proliferation of cancer cell lines while sparing normal cells, highlighting their potential therapeutic applications .
Scientific Research Applications
Research indicates that Ethyl 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoate may exert its effects through multiple mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in metabolic pathways. For example, modifications in structurally similar compounds have enhanced their inhibitory potency against protein tyrosine phosphatase (PTP1B), which is crucial for insulin signaling and glucose metabolism.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Compounds with similar structures have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness against various strains.
- Anticancer Properties : Studies involving derivatives of furan-containing compounds have reported anticancer activities. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cell lines, suggesting potential as anticancer agents.
| Activity Type | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits PTP1B | |
| Antimicrobial | Effective against E. coli, S. aureus | |
| Anticancer | Induces apoptosis in cancer cells | |
| Cytotoxicity | Low cytotoxicity in normal cells |
Case Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several furan derivatives, including those structurally similar to this compound. The results indicated promising activity against common pathogens, with MIC values ranging from 4.69 µM to 22.9 µM for various bacterial strains. This suggests that the compound could be developed into an effective antimicrobial agent.
Case Study on Anticancer Activity
Another investigation focused on the anticancer potential of furan-based compounds. The study found that certain derivatives could significantly inhibit the proliferation of cancer cell lines while sparing normal cells, highlighting their potential therapeutic applications. Specifically, compounds related to this compound were shown to induce apoptosis in various cancer cell lines.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The 5-nitro and 4-amino groups on the pyrimidine core enable electrophilic and nucleophilic reactions. Key observations include:
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Nitro-group reduction : The 5-nitro group undergoes catalytic hydrogenation (H₂/Pd-C) or chemical reduction (NaBH₄/FeCl₃) to yield 5-aminopyrimidine derivatives, which serve as intermediates for further functionalization .
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Amino-group alkylation : The furan-2-ylmethylamino substituent participates in alkylation reactions with electrophiles such as alkyl halides under basic conditions (K₂CO₃, DMF, 60°C) .
Table 1: Reaction Conditions for Pyrimidine Substitutions
| Reaction Type | Reagents/Conditions | Yield (%) | Analytical Method |
|---|---|---|---|
| Nitro reduction | H₂ (1 atm), 10% Pd-C, EtOH, 25°C | 78–85 | HPLC, NMR |
| Amino alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6 hr | 62 | TLC (Rf = 0.45) |
Ester Hydrolysis and Functionalization
The ethyl benzoate group undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to produce carboxylic acid derivatives:
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Acid-catalyzed hydrolysis : 6M HCl at reflux yields 4-((4-((furan-2-ylmethyl)amino)-6-methyl-5-nitropyrimidin-2-yl)amino)benzoic acid (85% purity).
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Base-mediated saponification : 2M NaOH in ethanol at 60°C for 4 hr provides the sodium carboxylate salt, which can be acidified to isolate the free acid .
Furan Ring Reactivity
The furan-2-ylmethyl group participates in electrophilic aromatic substitution (EAS) and Diels-Alder reactions:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to form 5-nitro-furan derivatives, though competing pyrimidine nitro-group decomposition limits practicality .
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Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) modifies the furan’s C5 position .
Table 2: Catalytic Coupling Reactions Involving the Furan Group
| Substrate | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| 4-Bromophenylboronic acid | PdCl₂(PPh₃)₂, CuI, DIPEA | 5-(4-Bromophenyl)furan derivative | 71 |
Condensation and Cyclization Reactions
The amino-pyrimidine linkage facilitates condensation with carbonyl compounds:
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Schiff base formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives (confirmed by FT-IR ν(C=N) at 1620 cm⁻¹) .
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Heterocycle synthesis : Treatment with CS₂/KOH yields thiazolidinone-fused pyrimidines via cyclocondensation .
Stability and Degradation Pathways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
